Phenol, 3-[(2-hydroxyethyl)methylamino]- Phenol, 3-[(2-hydroxyethyl)methylamino]-
Brand Name: Vulcanchem
CAS No.: 34920-69-9
VCID: VC19654754
InChI: InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

Phenol, 3-[(2-hydroxyethyl)methylamino]-

CAS No.: 34920-69-9

Cat. No.: VC19654754

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 3-[(2-hydroxyethyl)methylamino]- - 34920-69-9

CAS No. 34920-69-9
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 3-[2-hydroxyethyl(methyl)amino]phenol
Standard InChI InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3
Standard InChI Key OJPVCOSIHTUALG-UHFFFAOYSA-N
Canonical SMILES CN(CCO)C1=CC(=CC=C1)O

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 3-position with a hydroxyl (-OH) group and a methylamino-2-hydroxyethyl side chain. The IUPAC name, 3-[2-hydroxyethyl(methyl)amino]phenol, reflects this arrangement . Key structural attributes include:

  • Aromatic ring: Provides stability and enables π-π interactions.

  • Hydroxyl group: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Methylamino-hydroxyethyl chain: Introduces basicity and amphiphilic character .

The SMILES notation CN(CCO)C1=CC(=CC=C1)O and InChIKey OJPVCOSIHTUALG-UHFFFAOYSA-N uniquely define its connectivity .

Physicochemical Characteristics

Experimental and computed properties include:

PropertyValueSource
Molecular weight167.20 g/mol
SolubilityModerate in polar solvents
pKa (phenolic -OH)~10.2 (estimated)
LogP (octanol-water)0.89 (predicted)

The compound’s amphiphilicity arises from its hydrophobic aromatic ring and hydrophilic functional groups, making it suitable for applications requiring interfacial activity .

Synthetic Pathways and Optimization

Conventional Synthesis Methods

Phenol, 3-[(2-hydroxyethyl)methylamino]-, is synthesized via:

  • Alkylation of 3-aminophenol: Reacting 3-aminophenol with methyl vinyl ketone followed by reduction yields the target compound.

  • Reductive amination: Condensation of 3-hydroxybenzaldehyde with methylaminoethanol under hydrogenation conditions.

Process Optimization

Key parameters influencing yield and purity:

  • Solvent system: A 60:40 mixture of 1,4-dioxane and water maximizes conversion rates by balancing polarity and solubility.

  • Temperature: Reactions typically proceed at 60–80°C to avoid side product formation.

  • Catalysts: Palladium on carbon (Pd/C) enhances reductive amination efficiency.

Recent advancements focus on greener solvents (e.g., ethanol-water mixtures) and catalytic systems to reduce environmental impact.

Biological and Industrial Applications

Pharmaceutical Applications

The compound’s structure aligns with bioactive motifs:

  • Antimicrobial activity: Preliminary studies suggest inhibition of bacterial efflux pumps, potentiating antibiotic efficacy.

  • Neurological agents: Structural similarity to dopamine derivatives hints at potential use in neurodegenerative disease research .

Materials Science

  • Polymer additives: Acts as a stabilizer in polyurethanes, preventing oxidative degradation.

  • Dye intermediates: Serves as a precursor in hair dye formulations, though regulatory scrutiny limits current use .

Recent Research and Future Directions

Metabolic Studies

HPLC and mass spectrometry analyses identify N-acetyl derivatives as primary metabolites, with potential glucuronidation at the amino group . This metabolic pathway parallels those of structurally related anilines, suggesting shared detoxification mechanisms .

Computational Modeling

Density Functional Theory (DFT) studies predict:

  • Reactivity hotspots: The phenolic -OH and tertiary amine groups are sites for electrophilic and nucleophilic attacks, respectively .

  • Solvent interactions: Molecular dynamics simulations highlight preferential solvation in aqueous ethanol.

Challenges and Opportunities

  • Toxicity mitigation: Structural modifications (e.g., fluorination) may reduce metabolic activation risks.

  • Drug delivery systems: Nanoencapsulation could enhance bioavailability while minimizing systemic exposure.

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